Dibenzylidenesorbitol
Description
Historical Context and Evolution of Dibenzylidenesorbitol Research
The history of this compound (DBS) research spans more than a century, marking it as one of the earliest identified low-molecular-weight gelators. researchgate.netrsc.orgwhiterose.ac.uk Its ability to gel organic solvents was recognized long before the field of supramolecular chemistry was formally established. rsc.orgwhiterose.ac.uk Initial investigations were primarily focused on its synthesis and basic characterization.
A significant resurgence of interest in DBS and other low-molecular-weight gelators occurred in the 1940s, partly driven by military needs during the Second World War for materials like greases and lubricants. whiterose.ac.uk In the decades that followed, with the advent of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, researchers were able to elucidate the precise chemical structure of DBS. whiterose.ac.uk This foundational work paved the way for a deeper understanding of its gelation mechanism. The evolution of DBS research reflects the broader development of materials science, moving from initial discovery and structural analysis to a more sophisticated exploration of its self-assembly properties and the engineering of its derivatives for specific, high-tech applications. researchgate.netrsc.org
This compound as a Low-Molecular-Weight Gelator (LMWG)
This compound is a highly effective and versatile low-molecular-weight gelator (LMWG) for a wide array of organic solvents and polymer melts. researchgate.net The gelation mechanism is predicated on the self-assembly of DBS molecules into a three-dimensional network that entraps the liquid phase. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. whiterose.ac.uk
The molecular architecture of DBS is often described as "butterfly-like," with the rigid sorbitol backbone forming the 'body' and the two benzylidene groups constituting the 'wings'. researchgate.netrsc.orgwhiterose.ac.ukrsc.org This amphiphilic structure, with both polar (hydroxyl groups on the sorbitol backbone) and non-polar (aromatic rings) regions, is crucial for its self-assembly. The specific nature of the interactions governing gelation is highly dependent on the solvent environment. researchgate.netwhiterose.ac.uknih.gov
In non-polar solvents , intermolecular hydrogen bonding, particularly involving the free hydroxyl groups of the sorbitol core, is the primary driving force for self-assembly. whiterose.ac.uk
In polar, protic solvents , the hydrogen bonding potential of the gelator is diminished due to competition from solvent molecules. In these environments, π-π stacking interactions between the aromatic benzylidene 'wings' and solvophobic effects become more dominant in directing the assembly of the gel network. whiterose.ac.uk
Below is an interactive table summarizing the gelation behavior of this compound in various solvents.
Current Research Trajectories and Future Potential of this compound Studies
Current research on this compound is largely focused on expanding its functionality through chemical modification and exploring its use in advanced, high-technology applications. researchgate.netrsc.orgrsc.org Scientists are actively developing DBS derivatives to enhance its properties and introduce new capabilities to the self-assembled materials. researchgate.netrsc.orgwhiterose.ac.uk This is typically achieved by modifying either the aromatic 'wings' or the free hydroxyl groups on the sorbitol 'body'. whiterose.ac.ukrsc.org Such derivatization can alter the gelator's solubility, responsiveness to stimuli (like pH), and compatibility with different media. researchgate.netrsc.org
The future potential for DBS and its derivatives is significant, with promising applications in a variety of fields:
Polymer Science : DBS is widely used commercially as a clarifying and nucleating agent for polyolefins, improving their transparency and mechanical properties by modifying the polymer's crystallization kinetics. researchgate.netjlu.edu.cnrsc.org
Dental Materials : Research has shown that incorporating DBS into dental composites can increase the monomer conversion rate during polymerization, leading to materials with enhanced strength and reduced shrinkage. researchgate.netupb.roresearchgate.net
Tissue Engineering : The biocompatibility of DBS-based gels makes them attractive candidates for creating scaffolds that can support cell growth and tissue regeneration. researchgate.netrsc.orgwhiterose.ac.uk
Environmental Remediation : Functionalized DBS hydrogels are being explored for their ability to remove pollutants, such as dyes, from water. rsc.org
Energy Technology : There is potential for using DBS-based gels as electrolytes in batteries or as templates for creating nanostructured materials for energy storage and conversion. researchgate.netrsc.orgrsc.org
The combination of its long history of industrial use with modern derivatization and analytical techniques suggests a bright future for this class of gelators in an increasing number of sophisticated applications. researchgate.netrsc.org
Scope and Significance of this compound Studies in Academic Research
This compound holds considerable significance in academic research, primarily as a model system for investigating the fundamental principles of supramolecular chemistry and soft matter physics. researchgate.netrsc.org Its relatively simple, well-defined structure and predictable self-assembly behavior make it an ideal platform for studying the complex interplay of non-covalent forces that govern the formation of molecular gels. researchgate.netnih.gov
The academic importance of DBS studies stems from several key aspects:
Fundamental Understanding of Self-Assembly : Research on DBS provides deep insights into how molecular-level information is translated through hierarchical assembly to create macroscopic material properties. rsc.org Systematic studies correlating solvent parameters with gelation behavior have advanced the ability to predict and control self-assembly processes. nih.gov
Biocompatibility and Sustainability : Derived from renewable resources like sorbitol, DBS-based materials are noted for their biocompatibility, which is a crucial aspect for applications in medicine and personal care products. researchgate.net
Structure-Property Relationships : The ease with which DBS can be chemically modified allows researchers to systematically probe how changes in molecular structure affect the properties of the resulting gel. whiterose.ac.ukrsc.org This is vital for the rational design of new functional materials.
Bridging Academia and Industry : DBS is a rare example of a low-molecular-weight gelator that has achieved widespread industrial application, particularly in the polymer industry. researchgate.netrsc.org This provides a direct link between fundamental academic research on gelation and real-world technological implementation.
The versatility, low cost, and rich chemistry of this compound ensure its continued importance as a subject of academic inquiry, driving innovation in areas from polymer science to biomedical engineering. whiterose.ac.ukrsc.org
Structure
2D Structure
Properties
CAS No. |
54365-47-8 |
|---|---|
Molecular Formula |
C13H22O8 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
hexane-1,2,3,4,5,6-hexol;phenylmethanediol |
InChI |
InChI=1S/C7H8O2.C6H14O6/c8-7(9)6-4-2-1-3-5-6;7-1-3(9)5(11)6(12)4(10)2-8/h1-5,7-9H;3-12H,1-2H2 |
InChI Key |
KZAXZLXYAYCVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(O)O.C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Dibenzylidenesorbitol
Established Synthetic Pathways for Dibenzylidenesorbitol
The primary method for synthesizing this compound is through the acid-catalyzed condensation of D-sorbitol with two equivalents of benzaldehyde (B42025). rsc.org This reaction yields a mixture of isomers, with the 1,3:2,4-dibenzylidene-D-sorbitol being the most common and widely studied. ontosight.ai
Condensation Reactions of Benzaldehyde and Sorbitol
The synthesis of this compound involves an acid-catalyzed acetalization reaction between the hydroxyl groups of D-sorbitol and the carbonyl group of benzaldehyde. rsc.org This equilibrium reaction typically results in the formation of di-acetals, but mono- and tri-acetal by-products, namely monobenzylidene sorbitol (MBS) and tribenzylidene sorbitol (TBS), can also be formed. rsc.orgnottingham.ac.uk The reaction is driven to completion by removing the water produced during the condensation. rsc.org A common approach involves using a solvent like cyclohexane, which forms an azeotrope with water, allowing for its continuous removal and shifting the equilibrium towards the desired product. rsc.orgresearchgate.net
Acid Catalysis in this compound Synthesis
A range of acid catalysts are effective in promoting the synthesis of this compound. Brønsted acids, such as p-toluenesulfonic acid (TSA) and sulfuric acid, are commonly employed. researchgate.netgoogle.com Lewis acids, including zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(II) chloride (SnCl₂), have also been utilized, sometimes in conjunction with Brønsted acids to enhance the reaction. whiterose.ac.uk The role of the acid catalyst is to protonate the carbonyl oxygen of benzaldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl groups of sorbitol. More recent developments have explored the use of ionic liquids as both the reaction medium and catalyst, offering a pathway to high-purity products without residual acid. rsc.org
Optimization of Reaction Parameters and Yield
Optimizing reaction conditions is crucial for maximizing the yield of the desired 1,3:2,4-Dibenzylidenesorbitol isomer and minimizing by-products. Key parameters that are often adjusted include the molar ratio of reactants, catalyst concentration, temperature, and reaction time. researchgate.netnih.gov
Several studies have investigated the ideal conditions for this synthesis. For instance, one orthogonal experiment identified the optimal molar ratio of benzaldehyde to sorbitol as 2.1:1.0, with a p-toluenesulfonic acid concentration of 1.2% by mass. researchgate.net Another process highlights a molar ratio of aldehyde to sorbitol between 1.5:1 and 1.9:1 as preferable. google.com The reaction temperature is also a critical factor, with studies showing that temperatures around 150°C can lead to complete sorbitol conversion. nih.gov However, excessively high temperatures may cause product degradation. nih.gov The use of microwave irradiation has also been explored as a method to accelerate the reaction, with heating in the range of 50 to 150°C. google.com
Table 1: Examples of Optimized Reaction Parameters for this compound Synthesis
| Parameter | Optimized Value/Range | Source |
|---|---|---|
| Molar Ratio (Benzaldehyde:Sorbitol) | 2.1:1.0 | researchgate.net |
| 1.5:1 to 1.9:1 | google.com | |
| Catalyst (p-TSA) | 1.2% (mass percentage) | researchgate.net |
| Temperature | 50-150°C (Microwave) | google.com |
Functionalization of the this compound Skeleton
The this compound molecule offers a versatile platform for chemical modification, allowing for the fine-tuning of its physical and chemical properties. rsc.org Functionalization can occur at the free hydroxyl groups of the sorbitol backbone or, more commonly, on the aromatic "wings" of the molecule. rsc.orgwhiterose.ac.uk
Modification of Aromatic "Wings" of this compound
The two phenyl groups of this compound, referred to as the aromatic "wings," are prime targets for chemical modification. rsc.org Introducing various substituents onto these rings can significantly impact the properties of the resulting derivatives, such as their gelling ability, solubility, and thermal stability. rsc.org
The most direct method for modifying the aromatic wings is to use a substituted benzaldehyde during the initial condensation reaction with sorbitol. rsc.orggoogle.com This approach has been used to synthesize a wide array of DBS derivatives. For example, using 3,4-dimethylbenzaldehyde (B1206508) results in the commercial clarifying agent Millad® 3988. rsc.org
Alternatively, electrophilic aromatic substitution reactions can be performed on the pre-formed this compound molecule. masterorganicchemistry.com These reactions introduce functional groups directly onto the existing phenyl rings. The position of the new substituent (ortho, meta, or para) is directed by the existing acetal (B89532) linkage to the sorbitol backbone. libretexts.org This linkage acts as an ortho-, para-directing group, though steric hindrance can influence the final product distribution. youtube.com For example, nitration of DBS can be achieved, and the resulting nitro groups can be further converted into other functional groups, such as amides, to create a new family of DBS derivatives. rsc.org
Table 2: Examples of Substituted Benzaldehydes Used in the Synthesis of DBS Derivatives
| Substituent on Benzaldehyde | Resulting DBS Derivative | Source |
|---|---|---|
| 3,4-dimethyl | 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol | rsc.org |
| 4-isopropyl | 1,3:2,4-di(4-isopropylbenzylidene)-D-sorbitol | nottingham.ac.uk |
| 3-halo | meta-halogenated DBS derivatives | google.com |
Synthesis of Halogenated this compound Derivatives
Halogenated derivatives of DBS are synthesized by reacting D-sorbitol with a benzaldehyde that has a halogen substituent. google.com This process is particularly useful for creating meta-substituted halogenated compounds. For instance, di-(meta-fluorobenzylidene)-D-sorbitol is produced using 3-fluorobenzaldehyde. google.com The reaction is typically carried out in a C1-C3 aliphatic alcohol medium with an acid catalyst. google.com This method has been shown to produce high yields and simplified purification of the final product. google.com
The synthesis of various halogenated DBS derivatives, including those with fluorine, chlorine, and bromine at the meta position, has been documented. google.com For example, the synthesis of di-(meta-chlorobenzylidene)-D-sorbitol involves heating a mixture of D-sorbitol, 3-chlorobenzaldehyde, and para-toluenesulfonic acid monohydrate in absolute methanol (B129727). google.com Similarly, the bromo-derivative is prepared using 3-bromobenzaldehyde (B42254) under comparable conditions. google.com The resulting products are typically purified by washing with an aliphatic alcohol to remove impurities. google.com Research has indicated that chloro-substituted DBS can be more effective in certain applications compared to the unsubstituted version, an effect attributed to its lower solubility. rsc.org
Table 1: Synthesis of Halogenated this compound Derivatives
| Derivative | Starting Aldehyde | Key Reaction Conditions | Reference |
| di-(meta-fluorobenzylidene)-D-sorbitol | 3-fluorobenzaldehyde | Acid catalyst, C1-C3 aliphatic alcohol | google.com |
| di-(meta-chlorobenzylidene)-D-sorbitol | 3-chlorobenzaldehyde | p-toluenesulfonic acid, methanol, ~20 hrs | google.com |
| di-(meta-bromobenzylidene)-D-sorbitol | 3-bromobenzaldehyde | p-toluenesulfonic acid, methanol, ~48 hrs | google.com |
Generation of Amide Derivatives
Amide derivatives of DBS can be generated through further modification of the aromatic wings. whiterose.ac.uk One approach involves the conversion of nitro groups on the benzylidene moieties. whiterose.ac.uk This method significantly expands the range of possible DBS derivatives. whiterose.ac.uk For instance, D-sorbitol acetal amido derivatives can be prepared by the reduction of a nitryl group followed by acylation of the resulting amino group. researchgate.net
Another strategy involves the creation of two-component organogelators from amine-functionalized D-sorbitol and fatty acids. rsc.org For example, cationic organogelators based on 1,3:2,4-di-(p-ammoniumbenzylidene)-D-sorbitol have been synthesized and combined with carboxylate anions of fatty acids like stearic acid. rsc.org While the salt formation can sometimes disrupt the gelation ability of the parent amine-functionalized DBS, certain combinations, such as with 12-hydroxystearic acid, can still form stable organogels. rsc.org
Functionalization of the Sorbitol Backbone "Body"
The free hydroxyl groups at the 5- and 6-positions of the sorbitol backbone in DBS are readily available for functionalization. google.com
Esterification of Hydroxyl Groups (5-OH and 6-OH)
The hydroxyl groups of the sorbitol backbone can be converted into esters using acid chlorides. rsc.org The degree of substitution can be controlled by the molar ratio of the base and the acid chloride. rsc.orgresearchgate.net When one equivalent of the acylating reagent is used, the 6-substituted product is predominantly formed. rsc.orgresearchgate.net If an excess of the acylating reagent is present, the 5,6-disubstituted product is obtained. rsc.orgresearchgate.net This selective esterification allows for the introduction of various functional groups onto the sorbitol body. rsc.org
Acrylate (B77674) Functionalization
Both the primary (6-OH) and secondary (5-OH) alcohol groups of the sorbitol backbone can be functionalized with acrylate groups, which introduces the potential for polymerization. rsc.org This functionalization can be achieved by reacting DBS with 2-isocyanatoethyl methacrylate (B99206) (IEM) in the presence of a catalyst like dibutyltin (B87310) dilaurate. rsc.org This reaction, typically carried out in a solvent like THF under an inert atmosphere, yields an organogelator with polymerizable acrylate moieties. rsc.org
Selective Functionalization at C-5 Position
Selective functionalization at the C-5 position of the sorbitol backbone, while leaving the more reactive 6-OH group untouched, requires a more strategic approach. rsc.org One method involves using a protecting group for the 6-OH position. rsc.org
An alternative strategy starts with different materials to achieve a 5-methoxy derivative of DBS. rsc.org This process begins with the reaction of L-glucono-1,5-lactone with benzaldehyde dimethyl acetal to form an intermediate, 3,5:4,6-dibenzylidene-L-gluconic acid. rsc.org This intermediate is then reacted with sodium hydride and methyl iodide, followed by reduction with lithium aluminum hydride to yield 5-methoxy-1,3:2,4-dibenzylidene-D-sorbitol. rsc.org
Alkylation of the Sorbitol Chain (Allyl and Propyl Derivatives)
The sorbitol chain of DBS can be modified by introducing allyl or propyl groups at the first carbon atom. rsc.orggoogle.com This is achieved by first preparing a modified sorbitol and then carrying out the acetal-forming reaction. rsc.org For instance, allyl-sorbitol can be synthesized by reacting glucose with allyl bromide in an aqueous medium. rsc.org The allyl group can then be catalytically reduced to a propyl group to form n-propyl sorbitol. rsc.org These modified sorbitols are then condensed with substituted benzaldehydes to produce the desired DBS derivatives. rsc.org
The synthesis of these derivatives typically involves reacting one mole of the substituted alditol (like allyl sorbitol or n-propyl sorbitol) with two moles of an aldehyde in the presence of an acid catalyst. google.com The reaction is usually conducted in an organic solvent that is miscible with water. google.com For example, a 1-allyl sorbitol syrup can be dissolved in methanol and reacted with 4-propoxybenzaldehyde (B1265824) in the presence of an acid to produce the corresponding DBS derivative. google.com
Table 2: Alkylation of the Sorbitol Chain
| Derivative | Intermediate | Key Reaction Steps | Reference |
| Allyl-DBS | Allyl-sorbitol | Reaction of glucose with allyl bromide, followed by condensation with benzaldehyde. | rsc.org |
| n-Propyl-DBS | n-Propyl-sorbitol | Catalytic reduction of allyl-sorbitol, followed by condensation with benzaldehyde. | rsc.org |
Design Principles for Novel this compound Derivatives
The foundation for designing new this compound (DBS) derivatives lies in its distinct molecular structure, often described as "butterfly-like". rsc.org This structure consists of a central sorbitol "body" and two benzylidene "wings". rsc.org These two components represent the key molecular recognition motifs that drive the self-assembly and gelation process. rsc.orgrsc.org The primary design strategy involves the chemical modification of either the aromatic wings or the free hydroxyl groups on the sorbitol backbone. rsc.org Such derivatization can positively or negatively impact the molecule's ability to form gels and allows for the fine-tuning of its properties for specific applications, ranging from personal care products to polymer nucleation. rsc.orgjlu.edu.cn
The versatility of DBS as a building block is a key advantage. rsc.org The aromatic rings offer significant scope for variation through substitution, while the hydroxyl groups on the sorbitol portion can be readily functionalized using standard chemical reactions. rsc.org More complex derivatives can also be created through more extensive synthetic pathways. rsc.org For instance, researchers have successfully synthesized new derivatives by reacting D-sorbitol with various substituted benzaldehydes or by modifying the hydroxyl groups through reactions like esterification and etherification. rsc.orgresearchgate.net
Impact of Steric Hindrance on Derivative Properties
Steric hindrance, which refers to the spatial arrangement of atoms and groups within a molecule, plays a critical role in the properties of DBS derivatives. The introduction of bulky substituents can significantly disrupt the delicate balance of intermolecular interactions required for self-assembly and gelation. rsc.org
A clear example of this is the failed gelation of 2,4,5-trimethylbenzylidene sorbitol (2,4,5-TMDBS). The steric effects from the meta-substituents on the aromatic rings are thought to disrupt the necessary interactions between molecules, thus preventing the formation of a stable gel network. rsc.org This highlights that even subtle changes to the molecular structure can have a profound impact on the material's bulk properties. rsc.org
However, the effect of steric hindrance can be nuanced and context-dependent. In hybrid materials, such as those combining DBS derivatives with polymers like poly(ethylene glycol) (PEG), steric hindrance can have an inverse effect. For derivatives like 1,3:2,4-di(3,4-dimethylbenzylidene)sorbitol (DMDBS), the additional alkyl groups increase steric hindrance, which blocks hydrogen bonding interactions with the PEG matrix. researchgate.net This blockage facilitates the self-assembly of the DBS derivative itself, leading to the formation of larger nanofibrils compared to unmodified DBS. researchgate.net
Table 1: Effect of Steric Hindrance on Properties of DBS Derivatives
| Derivative/System | Nature of Steric Hindrance | Observed Effect | Reference |
| 2,4,5-TMDBS | Meta-substituents on benzylidene rings | Disruption of intermolecular interactions, leading to inability to form a gel. | rsc.org |
| DMDBS/PEG System | Increased alkyl groups on benzylidene rings | Increased steric hindrance blocks hydrogen bonding with PEG, facilitating self-assembly of the derivative. | researchgate.net |
| TBPMN/PEG System | Increased alkyl groups on benzylidene rings | Similar to DMDBS, increased steric hindrance promotes self-assembly in a polymer matrix. | researchgate.net |
This table illustrates how steric hindrance can either inhibit or promote self-assembly depending on the specific molecular structure and its environment.
Tuning Molecular Recognition Motifs through Derivatization
The self-assembly of DBS into the fibrous networks that cause gelation is governed by two primary noncovalent interactions: hydrogen bonding and π-π stacking. rsc.orgnih.gov Derivatization is a powerful tool for precisely tuning these molecular recognition motifs to alter the gelation behavior and other properties of the material. rsc.org
The "body" of the DBS butterfly, the sorbitol backbone, contains free primary (6-OH) and secondary (5-OH) hydroxyl groups that are crucial for forming intermolecular hydrogen bonds. rsc.org These hydrogen bonds are a main driving force for the formation of gels. researchgate.net Chemical modification of these groups directly tunes this recognition motif. For example, esterification of these hydroxyl groups using acid chlorides can yield mono- or bis-esters, depending on the reaction conditions. rsc.orgresearchgate.net This modification alters the hydrogen-bonding capability of the molecule, which in turn affects its self-assembly. rsc.org
The aromatic "wings," the benzylidene groups, are responsible for π-π stacking interactions between DBS molecules. rsc.org The importance of this interaction is clearly demonstrated by derivatives where the benzyl (B1604629) groups are replaced. In one study, replacing the benzyl groups with cyclohexyl groups to create 1,3:2,4-dicyclohexanecarboxylidene-d-sorbitol (DCHS) eliminated the possibility of π-π stacking. nih.gov As a result, DCHS was found to be a very poor gelator, highlighting the critical role of aromatic interactions in the self-assembly of the parent DBS molecule. nih.gov Modifying the electronic nature of the aromatic rings, for example by adding electron-withdrawing or electron-donating groups, can also fine-tune these π-π interactions. rsc.org
Table 2: Derivatization Strategies for Tuning Molecular Recognition
| Target Motif | Derivatization Strategy | Example Derivative(s) | Effect on Molecular Recognition | Reference |
| Hydrogen Bonding | Esterification of free hydroxyl groups | 5,6-disubstituted esters of DBS | Alters the hydrogen-bonding network by converting hydroxyl donors into acceptors. | rsc.orgresearchgate.net |
| Hydrogen Bonding | Selective etherification of hydroxyl groups | 5-O-ether derivatives of DBS | Modifies the hydrogen-bonding capability of the sorbitol 'body'. | rsc.org |
| π-π Stacking | Replacement of aromatic rings | 1,3:2,4-dicyclohexanecarboxylidene-d-sorbitol (DCHS) | Eliminates π-π stacking, significantly weakening gelation ability. | nih.gov |
| π-π Stacking | Substitution on aromatic rings | Di(p-methylbenzylidene) Sorbitol (p-Me-DBS) | Modifies the electronic and steric nature of the aromatic rings, influencing π-π stacking and overall properties. | jlu.edu.cn |
This table summarizes how specific chemical modifications to the DBS structure can be used to control the key intermolecular forces responsible for its material properties.
Molecular Self Assembly Mechanisms of Dibenzylidenesorbitol
Molecular Architecture and Self-Assembly Propensity
The inherent tendency of DBS to self-assemble is a direct consequence of its unique three-dimensional structure. researchgate.netrsc.orgrsc.org This structure provides the necessary functionalities and spatial arrangement for the directional interactions that lead to the formation of fibrillar networks. researchgate.net
Dibenzylidenesorbitol adopts a characteristic "butterfly-like" conformation. researchgate.netrsc.orgrsc.orgresearchgate.net In this arrangement, the sorbitol backbone constitutes the "body," while the two benzylidene groups form the "wings." researchgate.netrsc.orgrsc.org This specific shape is not merely a geometric curiosity but is pivotal to its function as a gelator. The sorbitol portion provides a hydrophilic core, while the benzylidene groups introduce hydrophobic and aromatic character. researchgate.net This amphiphilic nature is a key driver for its self-assembly in various media. The equatorial positioning of the phenyl rings is a definitive feature of its crystal structure. researchgate.net
The self-assembly of DBS is governed by specific, non-covalent interactions, often referred to as molecular recognition motifs. researchgate.netrsc.org These motifs dictate how individual DBS molecules recognize and interact with each other to form larger, ordered structures. The primary interactions at play are intermolecular hydrogen bonding and π-π stacking. researchgate.net
A crucial element in the self-assembly of DBS is the formation of intermolecular hydrogen bonds, primarily involving the hydroxyl groups at the 5 and 6 positions of the sorbitol backbone. rsc.org These hydroxyl groups can act as hydrogen bond donors, interacting with the hydroxyl groups or cyclic acetals of adjacent DBS molecules, which act as hydrogen bond acceptors. rsc.org This directional and specific interaction is a major contributor to the formation of the fibrillar network that entraps the solvent, leading to gelation. researchgate.net The strength and nature of these hydrogen bonds are significantly influenced by the polarity of the solvent. rsc.org
| Interacting Groups | Role in Hydrogen Bonding | Reference |
| 5-OH Group | Donor/Acceptor | rsc.org |
| 6-OH Group | Donor/Acceptor | rsc.org |
| Acetal (B89532) Oxygens | Acceptor | nih.gov |
The aromatic benzylidene "wings" of the DBS molecule provide another critical mode of interaction: π-π stacking. researchgate.netrsc.org These interactions occur when the electron-rich π-systems of the aromatic rings on adjacent molecules align in a face-to-face or, more commonly, a parallel-displaced manner. libretexts.orgnih.gov This stacking is driven by a combination of dispersion forces and electrostatic interactions, contributing significantly to the stability of the self-assembled structure. libretexts.org The interplay between π-π stacking and hydrogen bonding creates a robust, three-dimensional network. researchgate.net In some solvent environments, particularly polar ones, strong parallel-displaced π-π interactions can lead to the stacking of DBS molecules into a rigid, plane-like structure. nih.govacs.org
| Interaction Type | Description | Key Feature | Reference |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Contributes to the stability of the fibrillar network. | researchgate.netrsc.orgresearchgate.net |
Molecular Recognition Motifs Driving Self-Assembly
Influence of Solvent Environment on Self-Assembly
The nature of the solvent has a profound impact on the self-assembly of DBS. researchgate.netrsc.orgresearchgate.net The polarity of the solvent, in particular, can significantly alter the balance of intermolecular forces that drive the formation of the gel network. rsc.org In low-polarity solvents, both intra- and intermolecular hydrogen bonding between DBS molecules are favored, which promotes self-assembly. rsc.org Conversely, in high-polarity solvents, hydrogen bonding between DBS molecules and the solvent becomes more prevalent, which can hinder the self-assembly process and lead to dissolution. rsc.org
The solvent can also influence the morphology of the self-assembled structures. For instance, in nonpolar solvents, a derivative of DBS was observed to form rope-like helical fibers, driven by intermolecular hydrogen bonding between the 6-OH group and acetal oxygens of an adjacent molecule. nih.govacs.org In contrast, in polar solvents, the same derivative formed smooth, non-helical fibers due to strong parallel-displaced π-π interactions, resulting in a more rigid, planar stacking. nih.govacs.org This demonstrates that the solvent environment can be used to tune the resulting nanostructures. nih.gov
| Solvent Polarity | Effect on Hydrogen Bonding | Resulting Assembly | Reference |
| Low | Favors DBS-DBS H-bonding | Promotes self-assembly | rsc.org |
| High | Favors DBS-solvent H-bonding | Hinders self-assembly | rsc.org |
| Nonpolar | Intermolecular H-bonding (6-OH to acetal O) | Helical fibers | nih.govacs.org |
| Polar | Strong parallel-displaced π-π stacking | Non-helical fibers | nih.govacs.org |
Solvent Polarity and Assembly Mode
The polarity of the solvent plays a critical role in determining the self-assembly pathway of DBS. rsc.org The balance between DBS-DBS and DBS-solvent interactions dictates whether the system forms a gel or remains a solution.
In low-polarity solvents, intermolecular hydrogen bonding between DBS molecules is the dominant force driving self-assembly. rsc.orgwhiterose.ac.uk Specifically, research suggests that the hydroxyl group at the 6-position (6-OH) acts as a hydrogen bond donor to an acetal oxygen on an adjacent DBS molecule, facilitating the formation of fibrous networks. rsc.orgnih.gov In these environments, intramolecular hydrogen bonding is also favored, contributing to a conformation that supports aggregation. rsc.orgwhiterose.ac.uk
Conversely, in high-polarity solvents, the solvent molecules themselves compete effectively for hydrogen bonding sites on the DBS molecule. rsc.orgwhiterose.ac.uk This leads to a preference for DBS-solvent hydrogen bonds, which disrupts the intermolecular interactions necessary for self-assembly and results in the dissolution of the compound. rsc.orgwhiterose.ac.uk In such polar environments, π-π stacking interactions between the aromatic rings of the DBS molecules are thought to become the primary mechanism for self-assembly, leading to different aggregate structures compared to those formed in nonpolar media. rsc.orgnih.gov
Role of Hansen Solubility Parameters (HSPs) in Predicting Self-Assembly
While solvent polarity is a useful indicator, a more nuanced prediction of DBS self-assembly can be achieved using Hansen Solubility Parameters (HSPs). rsc.orgnih.gov HSPs deconstruct the total Hildebrand solubility parameter into three distinct components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). nih.gov This multi-dimensional approach provides a more accurate model for the complex interactions between the gelator and the solvent. researchgate.netnih.gov
By plotting solvents in a three-dimensional "Hansen space" based on their respective δd, δp, and δh values, distinct regions corresponding to different behaviors of DBS can be identified. rsc.org These regions map whether DBS will remain insoluble (I), form a gel instantly (IG), form a gel slowly (SG), or be fully soluble (S). rsc.org The ability of a solvent to accept or donate hydrogen bonds (δh) has been shown to be significantly more important than its general polarity (δp) in determining the final state of a DBS-solvent mixture. nih.gov
The center of the "gelation sphere" in Hansen space can be used to estimate the HSPs of the gelator itself. nih.gov The distance between the HSP coordinates of the solvent and the center of this sphere indicates the degree of compatibility; a smaller distance generally correlates with better solubility, while a moderate distance is often optimal for gelation. rsc.org
Table 1: Hansen Solubility Parameters (HSPs) for this compound (DBS)
| Method | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) | Source |
| Solution Sphere Center | 18.30 | 14.10 | 9.33 | nih.gov |
| Group Contribution | 15.89 | 3.87 | 18.27 | nih.gov |
| Gel Sphere Center | 33.5 (2δd) | 7.5 | 8.7 | nih.gov |
Note: Some studies report 2δd on one axis of the Hansen space plot.
Effect of Cosolvents on Self-Assembly Activation
The introduction of a cosolvent can significantly alter the kinetics and thermodynamics of DBS self-assembly. In a study using an ethanol (B145695) fuel system, the addition of dimethyl sulfoxide (B87167) (DMSO) as a cosolvent was found to influence the gelation time (t_gel). researchgate.net The gelation time decreased with increasing DMSO concentration up to a certain point (<9 wt.%). researchgate.net This suggests that small amounts of a cosolvent can facilitate the self-assembly process. However, further increases in the cosolvent concentration hindered the self-assembly of DBS, leading to a longer gelation time. researchgate.net This demonstrates that the volume fraction of the cosolvent is a critical factor that can be tuned to control the mechanical properties and microstructure of the resulting gel. researchgate.net
Control of Supramolecular Chirality in this compound Assemblies
Chirality, a fundamental property of molecules that are non-superimposable on their mirror images, can be transferred from the molecular level to the macroscopic scale during self-assembly, a phenomenon known as supramolecular chirality. researchgate.netnih.gov In DBS systems, the inherent chirality of the sorbitol backbone can direct the formation of ordered, chiral superstructures. researchgate.net The expression of this chirality—specifically, the handedness and morphology of the resulting assemblies—can be controlled by external factors, most notably the choice of solvent. nih.govacs.org
Formation of Helical vs. Non-Helical Nanostructures
The polarity of the solvent is a key determinant in the formation of either helical or non-helical nanostructures in assemblies of DBS and its derivatives. nih.govacs.org
In nonpolar solvents , DBS derivatives typically form rope-like, left-helical fibers. nih.govresearchgate.netacs.org This helical morphology is associated with a strong negative signal in circular dichroism (CD) spectroscopy. nih.govacs.org
In polar solvents , the same molecules assemble into smooth, non-helical fibers or twisted ribbons. nih.govresearchgate.netacs.org These structures exhibit a significantly weaker or resting CD signal. nih.govacs.org
By mixing solvents of different polarities, it is possible to obtain intermediate structures, such as twisted ribbon fibers with a medium-strength CD signal, demonstrating that the nanostructure and the expression of supramolecular chirality can be tuned in situ. nih.govacs.org
Table 2: Influence of Solvent Polarity on the Nanostructure of DBS Derivative Assemblies
| Solvent Type | Resulting Nanostructure | Spectroscopic Signature | Source |
| Nonpolar | Rope-like, helical fibers | Strong negative CD signal | nih.govacs.org |
| Polar | Smooth, non-helical fibers | Resting or weak CD signal | nih.govacs.org |
| Mixed Polarity | Twisted ribbon fibers | Medium strength CD signal | nih.govacs.org |
Differential Stacking Interactions and Oligomer Assembly
The solvent-dependent formation of helical versus non-helical structures arises from subtle changes in molecular stacking and intermolecular interactions. nih.gov
In nonpolar solvents , the gelator molecules are proposed to adopt a distorted, T-shaped structure. nih.gov The self-assembly is driven by intermolecular hydrogen bonds, particularly involving the 6-OH group bonding with an acetal oxygen of an adjacent molecule. nih.gov Crucially, differential stacking interactions on either side of the molecule's ten-member ring skeleton create energetic strain. nih.gov The oligomers then assemble into a helix to minimize this energy, leading to the formation of twisted, rope-like fibers. nih.gov
In polar solvents , the molecular conformation changes to a more rigid, planar-like structure. nih.gov In this environment, strong, parallel-displaced π-π stacking interactions become the dominant force for assembly. rsc.orgnih.gov The driving forces on both sides of the molecular skeleton are balanced, making it difficult for the stacked dimers to bend or twist, thus resulting in the growth of smooth, non-helical nanostructures. nih.gov
Microstructural and Morphological Characterization of Dibenzylidenesorbitol Networks
Formation of Nanofibrillar Networks
At the heart of the gelation and clarification phenomena induced by DBS is the formation of a space-filling network of nanofibrils. capes.gov.br These fibrils are the primary structural motif, and their formation is a result of the self-organization of DBS molecules driven by non-covalent interactions, primarily hydrogen bonding and π-π stacking between the benzylidene groups. rsc.orgresearchgate.net
Thermoreversible Nanofibrillar Network Formation in Polymer Matrices
A key characteristic of DBS networks, particularly in polymer matrices, is their thermoreversibility. acs.orgacs.org Upon heating, the DBS network dissolves in the polymer melt, leading to a sol state. As the system cools, the DBS molecules self-assemble, reforming the nanofibrillar network and causing the system to gel. This process is driven by the temperature-dependent solubility of DBS in the polymer. rsc.org
The formation of these networks is a kinetic process, with the final morphology depending on factors such as the concentration of DBS, the molecular weight of the polymer, and the cooling rate. rsc.orgacs.org For instance, in poly(propylene glycol) (PPG), higher DBS concentrations lead to more pronounced and stable networks. acs.org Similarly, the molecular weight of the polymer can influence the solubility of DBS and, consequently, the gelation behavior. rsc.org The self-assembly process allows DBS to form three-dimensional fibrillar networks within the polymer matrix, which can enhance the mechanical properties of the polymer and influence its crystallization kinetics. researchgate.net
Dimensions and Morphology of Nanofibrils
Electron microscopy studies have provided detailed insights into the dimensions and morphology of DBS nanofibrils. These fibrils are typically characterized by their high aspect ratio, with diameters on the nanoscale and lengths that can extend to several micrometers.
Transmission electron microscopy (TEM) of DBS in poly(ethyl methacrylate) (PEMA) has revealed nanofibrils with diameters of approximately 10 nm and lengths reaching several hundred nanometers. psu.edu In organogels with PPG, DBS nanofibrils were observed to have a diameter of about 10.1 ± 1.1 nm and lengths, in some cases, exceeding 1.5 μm. acs.org Studies on DBS gels in solvents like acetone (B3395972) and benzene (B151609) have also reported rigid, twisted nanofibrils with diameters ranging from 15 to 21 nm. acs.org The table below summarizes the observed dimensions of DBS nanofibrils in various systems.
| System | Fibril Diameter (nm) | Fibril Length | Reference |
| Poly(propylene glycol) (PPG) | 10.1 ± 1.1 | > 1.5 µm | acs.org |
| Acetone/Benzene Gels | 15 - 21 | - | acs.org |
| Poly(ethyl methacrylate) (PEMA) | ~10 | Several hundred nm | psu.edu |
The connectivity and branching of these nanofibrils can vary depending on the surrounding medium. In some solvent systems, the fibrils grow long with few branch points, while in others, such as silicone polymers and polyethers, they form highly branched and interconnected networks. psu.edu
Observation of Larger-Scale Structures
Spherulitic Structures in Dibenzylidenesorbitol Gels and Polymer Composites
In many systems, the DBS nanofibrils aggregate to form spherulitic structures. These are spherical, semi-crystalline regions that grow radially outwards from a central nucleus. Polarized light microscopy is a key technique used to observe these birefringent structures. acs.org The formation of these spherulites is a common feature in both DBS organogels and polymer composites containing DBS. acs.org These larger structures are a consequence of the hierarchical self-assembly of the DBS molecules, first into nanofibrils and subsequently into these more complex, micron-sized entities.
Continuous Lamellar Textures vs. Isolated Sheaf-like Objects
The organization of the nanofibrils within the larger structures can vary. In some instances, they form continuous lamellar textures, where the fibrils are arranged in parallel sheets. In other cases, they form more isolated, sheaf-like objects, which can be considered precursors to fully developed spherulites. The transition between these morphologies can be influenced by factors such as the concentration of the gelator and the cooling conditions.
Advanced Imaging and Diffraction Techniques
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are invaluable for directly visualizing the nanofibrillar network, providing data on fibril diameter, length, and connectivity. acs.orgpsu.edu
Atomic Force Microscopy (AFM) offers high-resolution imaging of the surface topography of the nanofibrils, revealing details of their structure. nih.gov
X-ray Diffraction (XRD) is used to probe the crystalline nature of the DBS nanofibrils. capes.gov.bracs.org XRD patterns have shown that the crystal structure of DBS within the self-assembled network can differ slightly from that of pure, bulk DBS. acs.org
Polarized Light Microscopy (PLM) is essential for observing the larger-scale, birefringent structures like spherulites that are formed by the aggregation of nanofibrils. acs.org
Small-Angle Neutron Scattering (SANS) and Ultra-Small Angle Neutron Scattering (USANS) are powerful techniques for characterizing the network structure over a wide range of length scales, providing statistical information about the size, shape, and correlation of the scattering objects within the gel. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, provides insights into the molecular-level structure and dynamics within the nanofibrils, confirming the involvement of hydroxyl groups in hydrogen bonding. acs.org
Through the combined use of these advanced techniques, a detailed, multi-scale picture of the intricate and hierarchical architecture of this compound networks has been developed, providing a fundamental understanding of their structure-property relationships.
Electron Microscopy (SEM, TEM) for Network Visualization
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the three-dimensional fibrillar networks of this compound (DBS). These methods offer direct observation of the self-assembled structures that are responsible for the gelation of various liquids.
SEM analysis of DBS xerogels, which are prepared by removing the solvent from the gel, reveals a porous, interconnected network of crystalline fibrils. The morphology of these networks can vary significantly depending on the solvent used and the concentration of the DBS. For instance, in some solvents, DBS forms dense, sheet-like structures, while in others, it creates a more open, web-like mesh of fine fibrils. The diameter of these fibrils is typically in the nanometer range, often between 10 and 100 nm.
TEM provides higher resolution images and can reveal finer details about the fibrillar morphology. TEM studies have confirmed that the fibrils are often composed of smaller, elementary nanofilaments that twist together to form larger fibrous bundles. These observations are critical for understanding the mechanical properties of the gels, as the connectivity and robustness of the fibrillar network directly influence the gel's strength and stability.
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Arrangement
X-ray-based techniques are powerful tools for elucidating the supramolecular arrangement of DBS molecules within the fibrillar network. X-ray Diffraction (XRD) provides information about the crystalline nature of the self-assembled structures, while Small-Angle X-ray Scattering (SAXS) offers insights into the larger-scale organization of the fibrils.
XRD patterns of DBS xerogels typically show sharp peaks, indicating a high degree of crystallinity. The positions of these peaks can be used to determine the unit cell parameters of the crystal lattice. It has been shown that DBS molecules pack in a way that facilitates intermolecular hydrogen bonding, which is a key driving force for self-assembly. The specific packing arrangement can be influenced by the nature of the solvent and the presence of any substituents on the benzylidene rings.
SAXS is particularly useful for characterizing the size, shape, and spatial arrangement of the fibrils in the gel state, without the need for solvent removal. SAXS data can provide quantitative information about the fibril diameter and the persistence length, which is a measure of the stiffness of the fibrils. These studies have revealed that the fibrils can be modeled as long, semi-flexible cylinders. The scattering profiles can also indicate the presence of hierarchical structures, such as the bundling of fibrils.
Optical Microscopy (OM, POM) for Macroscopic Morphology
Optical Microscopy (OM) and Polarized Optical Microscopy (POM) are valuable for examining the macroscopic morphology of DBS gels. These techniques allow for the observation of larger-scale structures, such as spherulites, which are spherical crystalline aggregates that can form during the gelation process.
Under OM, the growth of these spherulitic structures can be monitored in real-time. The size and number density of the spherulites are dependent on factors such as the cooling rate and the DBS concentration. The formation of a continuous network of these spherulites is often associated with the onset of gelation.
POM is particularly insightful as it can reveal the anisotropic nature of the self-assembled structures. When viewed under cross-polarized light, the crystalline domains of the DBS network exhibit birefringence, appearing as bright regions against a dark background. The characteristic "Maltese cross" pattern observed in many DBS spherulites is a clear indication of a radially symmetric arrangement of the crystalline fibrils within the spherulite. The texture and morphology observed with POM can provide qualitative information about the degree of order and the orientation of the molecules within the gel.
Spectroscopic Techniques for Molecular Interactions and Orientation
A variety of spectroscopic techniques are employed to probe the molecular interactions and the orientation of DBS molecules within the self-assembled network. These methods provide a molecular-level understanding of the forces driving the gelation process.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the specific molecular interactions, particularly hydrogen bonding, that are crucial for the self-assembly of DBS. The hydroxyl (-OH) stretching region of the FTIR spectrum is especially informative. In the solution state, a broad band corresponding to free or weakly associated hydroxyl groups is observed. Upon gelation, this band sharpens and shifts to lower wavenumbers, indicating the formation of strong, ordered hydrogen bonds between the sorbitol moieties of the DBS molecules.
UV-Visible (UV/Vis) Spectroscopy can be used to study the aggregation of the benzylidene groups. Changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or an increase in absorbance, can indicate the formation of aggregates and the stacking of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) NMR, provides detailed information about the local environment of the DBS molecules. Changes in chemical shifts and line broadening upon gelation can indicate the restriction of molecular motion and the formation of intermolecular interactions. Advanced solid-state NMR techniques can provide even more detailed information about the packing and conformation of DBS molecules in the solid state.
Polarization Modulation Infrared Linear Dichroism (PM-IRLD) Microscopy is a sophisticated technique that combines infrared spectroscopy with microscopy to determine the orientation of molecules within the sample. By analyzing the differential absorption of polarized infrared light, PM-IRLD can provide quantitative information about the average orientation of specific functional groups, such as the C=O or C-H bonds, relative to the fibril axis. This allows for a detailed understanding of how the DBS molecules are oriented within the self-assembled fibers.
Interactive Data Table: Summary of Characterization Techniques for this compound Networks
| Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Provides visualization of the 3D fibrillar network morphology, porosity, and fibril dimensions in xerogels. |
| Transmission Electron Microscopy (TEM) | Offers higher resolution imaging of fibril morphology, revealing details such as the presence of elementary nanofilaments and their twisted bundling. |
| X-ray Diffraction (XRD) | Determines the crystalline nature of the self-assembled structures and provides information on the molecular packing and unit cell parameters. |
| Small-Angle X-ray Scattering (SAXS) | Characterizes the size, shape, and spatial arrangement of fibrils in the gel state, including fibril diameter and persistence length. |
| Optical Microscopy (OM) | Allows for the observation of macroscopic structures like spherulites and monitoring of their growth during gelation. |
| Polarized Optical Microscopy (POM) | Reveals the anisotropic and birefringent nature of the crystalline domains, indicating the radial arrangement of fibrils within spherulites through patterns like the Maltese cross. |
| Fourier-Transform Infrared (FTIR) | Identifies specific intermolecular interactions, particularly the formation of strong, ordered hydrogen bonds between hydroxyl groups, which is a key driver for self-assembly. |
| UV-Visible (UV/Vis) Spectroscopy | Studies the aggregation and stacking of the aromatic benzylidene groups through changes in the absorption spectrum. |
| Nuclear Magnetic Resonance (NMR) | Provides information on the local molecular environment, restriction of molecular motion, and intermolecular interactions upon gelation. |
| Circular Dichroism (CD) | Probes the chiral supramolecular arrangement, providing information on the handedness of fibrillar helices and the overall chiral organization of the network. |
| Polarization Modulation IR Linear Dichroism (PM-IRLD) | Quantitatively determines the orientation of specific functional groups relative to the fibril axis, offering a detailed understanding of molecular orientation within the self-assembled fibers. |
Dibenzylidenesorbitol As a Nucleating Agent in Polymer Systems
Mechanism of Nucleation by Dibenzylidenesorbitol
This compound (DBS) and its derivatives function as highly effective nucleating agents, particularly in semi-crystalline polymers like polypropylene (B1209903). Their mechanism is not based on acting as solid particles at the polymer's melting temperature, but rather through a process of dissolution and subsequent self-assembly upon cooling. researchgate.netbohrium.com This unique behavior leads to the formation of a finely dispersed network that templates polymer crystallization.
Dissolution and Dispersion in Molten Polymer
The nucleation process begins at elevated temperatures, typically during polymer processing in the melt phase. At these temperatures, the DBS-based additive dissolves completely in the molten polymer, forming a homogeneous, single-phase solution. rsc.orgacs.org This solubility in the polymer melt is a critical first step, allowing the nucleating agent molecules to disperse evenly throughout the matrix. rsc.org The concentration of the additive is typically low, often below 2% by weight. researchgate.net This dissolution and dispersion ensure that upon cooling, the subsequent structure formation can occur uniformly throughout the polymer volume.
Formation of Fibrous Networks as Nucleation Sites
As the homogeneous polymer-additive solution cools, the solubility of the DBS derivative decreases, leading to its phase separation from the polymer melt. researchgate.netacs.org During this phase separation, the DBS molecules self-assemble into a three-dimensional, thermoreversible network of crystalline nanofibrils. researchgate.netrsc.orgnih.gov This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding between the sorbitol hydroxyl groups and π-π stacking interactions between the benzylidene aromatic rings. nih.govresearchgate.net The resulting fibrils are remarkably fine, with diameters reported to be in the range of 5-10 nanometers. ippi.ac.ir This extensive, percolated network provides a vast surface area for the subsequent polymer crystallization. acs.org
Role of this compound Fibrils as Heterogeneous Nucleating Agents
The self-assembled DBS fibrillar network serves as the foundation for heterogeneous nucleation of the polymer. The surfaces of these countless nanofibrils provide a multitude of sites that are favorable for the polymer chains to attach to and begin the crystallization process. acs.org The polymer lamellae then grow from these fibrillar surfaces, often orthogonally to the fibril axis. acs.org This templated growth mechanism, where the polymer organizes on the pre-existing DBS network, is fundamentally different from nucleation on a conventional particulate additive. It leads to a more organized and much finer crystalline structure in the final polymer product. rsc.org
Influence on Polymer Crystallization Behavior and Kinetics
The introduction of this compound and its derivatives has a profound impact on the crystallization behavior and kinetics of polymers. By providing a high density of nucleation sites, these additives significantly alter the speed and temperature at which crystallization occurs.
Effect on Crystallization Temperature and Half-Time of Crystallization
One of the most significant effects of DBS-based nucleating agents is the increase in the polymer's crystallization temperature (Tc). ippi.ac.irmdpi.comresearchgate.net As the polymer melt cools, crystallization begins at a higher temperature than it would without the additive. For example, the addition of 0.3 wt% DMDBS to polypropylene can increase the crystallization temperature by approximately 16°C. ippi.ac.ir
This acceleration is also quantified by the crystallization half-time (t1/2), which is the time required for 50% of the total crystallization to complete. The addition of DMDBS drastically reduces the t1/2. mdpi.com This effect is particularly pronounced at higher isothermal crystallization temperatures, where the un-nucleated polymer would crystallize very slowly. dntb.gov.uamdpi.com For instance, in an olefin block copolymer, the crystallization half-time at 114°C was reduced from over 25 minutes for the pure polymer to just 1.4 minutes with the addition of 0.25% DMDBS. mdpi.com
Table 1: Effect of DMDBS Content on Non-Isothermal Crystallization and Melting Temperatures of an Olefin Block Copolymer (OBC)
This table illustrates how increasing the concentration of the nucleating agent 1,3:2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) affects the peak crystallization temperature (Tc) and peak melting temperature (Tm) of an OBC during non-isothermal differential scanning calorimetry (DSC) analysis.
| DMDBS Content (wt%) | Peak Crystallization Temp (Tc) (°C) | Peak Melting Temp (Tm) (°C) |
| 0 | 106.3 | 120.9 |
| 0.25 | 113.8 | 121.2 |
| 0.5 | 114.7 | 121.3 |
| 1.0 | 115.8 | 121.6 |
| 2.0 | 116.5 | 121.7 |
Data sourced from research on the influence of DMDBS on the crystallization behavior of olefin block copolymers. mdpi.com
Table 2: Isothermal Crystallization Half-Time (t1/2) of an Olefin Block Copolymer (OBC) at Various Temperatures and DMDBS Concentrations
This table shows the time in minutes required for 50% crystallization to occur under isothermal (constant temperature) conditions. It demonstrates the powerful effect of 1,3:2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) in accelerating the crystallization process, especially at higher temperatures where the pure polymer crystallizes slowly.
| Isothermal Crystallization Temp (°C) | t1/2 (min) - 0% DMDBS | t1/2 (min) - 0.25% DMDBS | t1/2 (min) - 0.5% DMDBS | t1/2 (min) - 1.0% DMDBS | t1/2 (min) - 2.0% DMDBS |
| 110 | 2.6 | 0.8 | 0.7 | 0.6 | 0.5 |
| 112 | 8.9 | 1.0 | 0.9 | 0.7 | 0.6 |
| 114 | 25.4 | 1.4 | 1.1 | 0.9 | 0.8 |
| 116 | - | 2.5 | 1.8 | 1.3 | 1.1 |
| 118 | - | 6.7 | 4.3 | 2.8 | 2.1 |
Data sourced from isothermal crystallization studies of OBC/DMDBS composites. mdpi.com A '-' indicates that the crystallization was too slow to be accurately measured within the experimental timeframe.
Nucleation Density and its Dependence on Temperature and Concentration
The efficacy of this compound (DBS) as a nucleating agent is intrinsically linked to its nucleation density, which is significantly influenced by both temperature and concentration within the polymer matrix.
Temperature also exerts a strong influence on the nucleation density provided by DBS. Research on polyethylene (B3416737) has demonstrated that the nucleation density in systems containing DBS remains relatively constant over a range of crystallization temperatures but then decreases sharply above a critical temperature, for instance, 120°C in polyethylene. researchgate.net In contrast, for systems without DBS, the nucleation density tends to decrease progressively with an increase in crystallization temperature. researchgate.net This indicates that DBS provides a significant and stable nucleation effect up to a certain thermal threshold. For olefin block copolymers (OBCs), a derivative of DBS, 1,3;2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), has been observed to exhibit more pronounced nucleating efficiency at higher crystallization temperatures. mdpi.com
The interplay between concentration and temperature is crucial. The solubility of DBS in the polymer melt is temperature-dependent, which in turn affects the concentration at which it becomes an effective nucleating agent. rsc.org The formation of the DBS fibrillar network, essential for nucleation, is a result of its crystallization from the molten polymer as it cools. ippi.ac.ir The temperature at which this occurs relative to the polymer's crystallization temperature is a key factor in its effectiveness.
Non-Isothermal and Isothermal Crystallization Kinetics Studies (Avrami Model)
The crystallization behavior of polymers nucleated with this compound (DBS) and its derivatives is extensively analyzed using both non-isothermal and isothermal crystallization kinetics, with the Avrami model being a fundamental tool for these investigations. tainstruments.comnih.govviserdata.com
Non-Isothermal Crystallization:
In non-isothermal crystallization, where the polymer is cooled at a constant rate, the addition of DBS derivatives like 1,3;2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) significantly accelerates the crystallization process. mdpi.com This is evidenced by an increase in the crystallization temperature (Tc) of the polymer. researchgate.net The Avrami model, while originally developed for isothermal conditions, can be adapted to analyze non-isothermal data, providing insights into the crystallization mechanism and rate. tainstruments.comscirp.org Studies on polypropylene have shown that the presence of a chemical nucleator like DMDBS leads to significant differences in the Avrami rate constant (k) and the Avrami exponent (n) compared to the unnucleated polymer. tainstruments.com The exponent 'n' offers information about the nucleation mechanism and the geometry of crystal growth. upc.edu
Isothermal Crystallization:
Under isothermal conditions, where the polymer is held at a constant temperature below its melting point, the effect of DBS as a nucleating agent is also pronounced. The Avrami equation is widely used to describe the isothermal crystallization kinetics of semi-crystalline polymers. tainstruments.comviserdata.com The model relates the fraction of crystallized material to time, yielding the Avrami exponent (n) and the crystallization rate constant (k). nih.govviserdata.com
The Avrami exponent 'n' provides insights into the nature of nucleation (e.g., sporadic or instantaneous) and the dimensionality of crystal growth (e.g., one-, two-, or three-dimensional). mdpi.com For polypropylene, Avrami exponents are often found to be between 2 and 4, suggesting spherical or disc-like crystal geometries. upc.edu In nucleated polypropylene, the value of 'n' can vary with the crystallization temperature, indicating changes in the crystallization mechanism. tainstruments.com
| Sample | Crystallization Temperature (TC) (°C) | Avrami Exponent (n) |
|---|---|---|
| Control PP | Variable | ~2.4 - 2.5 (constant) |
| Nucleated PP (with DMDBS) | Increasing | Increases with increasing TC |
Impact on Polymer Crystalline Morphology
The introduction of this compound (DBS) as a nucleating agent has a profound impact on the crystalline morphology of polymers, leading to significant changes in their macroscopic properties.
Reduction of Spherulitic Size
One of the most significant effects of incorporating this compound (DBS) and its derivatives into a polymer matrix is the substantial reduction in the size of the spherulites. mdpi.comresearchgate.net Spherulites are large, radially growing crystalline structures that are characteristic of many semi-crystalline polymers. upc.edu
The addition of a nucleating agent like DBS creates a large number of primary nuclei throughout the polymer melt. researchgate.net This high nucleation density means that crystallization starts from many more points simultaneously. As these numerous, closely packed spherulites grow, they impinge on each other much earlier in the crystallization process, which restricts their final size. researchgate.netnih.gov
Studies on various polymers have consistently demonstrated this effect. For instance, in olefin block copolymers (OBCs), even a low concentration of 1,3;2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) significantly decreases the crystal size. mdpi.com Similarly, in polypropylene, the addition of nucleating agents leads to smaller spherulites, which in turn improves optical and mechanical properties. researchgate.net Research has shown that a decrease in the radius of spherulites can lead to a reduction of cracks within the spherulites and an increase in the elasticity of the polymer. researchgate.net
The reduction in spherulite size is a key factor behind the clarifying effect of DBS in polymers like polypropylene. Smaller spherulites scatter less light, leading to improved transparency. mdpi.com
Directed Polymer Crystallization and Anisotropic Crystal Textures
Beyond simply reducing spherulite size, this compound (DBS) and its derivatives can direct the crystallization of polymers, leading to the formation of anisotropic crystal textures. This is attributed to the self-assembly of DBS molecules into a three-dimensional network of nanofibrils within the molten polymer. aminer.cn
These nanofibrils, which can be on the order of 10 nanometers in diameter, act as templates for the polymer crystallization. aminer.cn Instead of the random, radial growth of spherulites, the polymer chains align and crystallize along the surfaces of these oriented DBS fibrils. This templating effect can result in a more ordered and anisotropic crystalline structure.
In polyethylene, for instance, the presence of DBS can lead to a change from a continuous lamellar texture at lower crystallization temperatures to one based on isolated sheaf-like objects at higher temperatures. researchgate.net This demonstrates the ability of the DBS network to influence the growth and arrangement of polymer lamellae. The directed crystallization can also lead to enhanced molecular orientation of the polymer, particularly under specific processing conditions like injection molding below the dissolution temperature of the nucleating agent. researchgate.net
This compound in Specific Polymer Matrices
The effectiveness and impact of this compound (DBS) and its derivatives as nucleating agents have been extensively studied in various polymer systems, with a particular focus on polyolefins due to their widespread commercial use. google.comgoogle.comunifiedpatents.com
Polyolefins (Polypropylene, Polyethylene, Ethylene (B1197577)/α-olefin Copolymers)
This compound (DBS) and its derivatives are highly effective nucleating agents for a range of polyolefins, including polypropylene (PP), polyethylene (PE), and ethylene/α-olefin copolymers. researchgate.netresearchgate.netgoogle.com
Polypropylene (PP):
Polypropylene is one of the most common polymers in which DBS-based nucleating agents are used, primarily for clarification. ippi.ac.ir Derivatives like 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) are particularly effective in isotactic polypropylene (iPP). ippi.ac.ir When added to PP, DMDBS dissolves in the melt at high temperatures and then crystallizes into a fine, fibrillar network upon cooling. ippi.ac.ir This network provides a high density of nucleation sites for the PP, leading to a significant increase in the crystallization temperature and a reduction in the size of the spherulites. rsc.orgresearchgate.net This reduction in spherulite size is the primary reason for the enhanced clarity of nucleated PP. mdpi.com The efficiency of nucleation is dependent on the concentration of the DBS derivative, with optimal clarification often seen at concentrations around 0.3 wt%. tu-darmstadt.de
Polyethylene (PE):
In polyethylene, DBS also acts as a potent nucleating agent, significantly increasing the nucleation density by two to three orders of magnitude. researchgate.net This leads to an accelerated crystallization rate. researchgate.net However, the efficiency of DBS in PE is highly dependent on the crystallization temperature. Studies have shown a dramatic decrease in nucleating efficiency at temperatures above 120°C, where the lamellar morphology can be replaced by less organized structures. researchgate.net The presence of a DBS network within the polyethylene matrix has been confirmed through morphological studies. researchgate.net
Ethylene/α-olefin Copolymers:
DBS and its derivatives are also effective in ethylene/α-olefin copolymers, such as olefin block copolymers (OBCs). In OBCs, which can form unique space-filling spherulites, the addition of DMDBS can tailor the crystallization behavior and morphology. mdpi.com It promotes an increased crystallization rate and, at low concentrations, significantly reduces the crystal size. mdpi.com This leads to improved optical transparency. mdpi.com The addition of DBS to ethylene/α-olefin copolymers has been shown to induce a very strong nucleation effect, comparable to that of self-nucleation. researchgate.net The physical gelation of amphiphilic block copolymers by DBS has also been studied, demonstrating the versatility of this nucleating agent in complex copolymer systems. nih.gov
| Polymer | Key Effects of DBS Addition | Supporting Evidence |
|---|---|---|
| Polypropylene (PP) | Increased crystallization temperature, reduced spherulite size, enhanced clarity. | Effective at concentrations around 0.3 wt%. tu-darmstadt.de DMDBS forms a fibrillar network that acts as nucleation sites. ippi.ac.ir |
| Polyethylene (PE) | Greatly enhanced nucleation density (2-3 orders of magnitude), accelerated crystallization rate. | Efficiency decreases significantly above 120°C. researchgate.net A DBS network forms within the PE matrix. researchgate.net |
| Ethylene/α-olefin Copolymers (e.g., OBCs) | Increased crystallization rate, significant reduction in crystal size at low concentrations, improved optical transparency. | Nucleation effect is comparable to self-nucleation. researchgate.net DMDBS tailors the crystallization behavior of OBCs. mdpi.com |
Poly(ethylene terephthalate) (PET)
This compound (DBS) and its derivatives can function as nucleating agents in Poly(ethylene terephthalate) (PET), a polymer known for its slow crystallization rate, which can limit its use in applications like injection molding. google.com The addition of these agents aims to increase the crystallization rate and modify the morphology of PET. bartin.edu.trresearchgate.net
The effectiveness of a nucleating agent in PET is often evaluated by its ability to increase the crystallization temperature (Tc), reduce the time required for crystallization, and refine the resulting crystalline structure. Studies have shown that certain nucleating agents can shift the crystallization mechanism of PET from a three-dimensional growth to a two-dimensional one. bartin.edu.tr The level of crystallinity in PET significantly influences its properties, with higher crystallinity leading to increased glass transition temperature, modulus, toughness, and stiffness. researchgate.net
Interactive Data Table: Effect of Nucleating Agents on PET Crystallization
| Nucleating Agent | Effect on Crystallization Rate | Change in Crystallization Mode | Reference |
|---|---|---|---|
| This compound | Increases | Can shift from 3D to 2D growth | bartin.edu.trresearchgate.net |
| Talc | Increases | Can shift from 3D to 2D growth | bartin.edu.tr |
Poly(lactic acid) (PLA)
Research has demonstrated that the self-assembling nature of DBS into nanofibrillar networks within the PLA melt is key to its nucleating efficiency. rsc.orgutwente.nl These fibrils act as heterogeneous nucleating sites, promoting the crystallization of PLA even at high cooling rates. rsc.org For instance, the addition of a sorbitol-based nucleating agent, 1,2,3-tridesoxy-4,6:5,7-bis-O-[(4-propylphenyl) methylene]-nonitol (TBPMN), to PLA has been shown to significantly reduce the crystallization half-time. utwente.nl At a concentration of 2 wt%, TBPMN lowered the half-time from 6.5 minutes to 1.0 minute at an isothermal crystallization temperature of 100 °C. utwente.nl
The effectiveness of these nucleating agents is often dependent on their concentration. A sigmoidal relationship has been observed between the degree of crystallinity and the concentration of the nucleating agent, with a significant impact seen at or above a certain threshold, which is believed to be the solubility limit of the nucleator in the PLA melt. utwente.nl Beyond this limit, the nucleating efficiency can be very high. For example, one study found that for a decanedioic acid dibenzoylhydrazide (DDBH) nucleating agent, the nucleating efficiency was above 50% for concentrations of 0.7 wt% and 0.9 wt%. nih.gov
The interaction between PLA and some nucleating agents can involve the formation of hydrogen bonds between the carbonyl group of PLA and the N-H group of the nucleating agent, which contributes to the potent nucleation ability. vot.pl
Interactive Data Table: Effect of Sorbitol-Based Nucleating Agent (TBPMN) on PLA Crystallization
| TBPMN Concentration (wt%) | Crystallization Half-Time at 100 °C (min) | Degree of Crystallinity (%) |
|---|---|---|
| 0 | 6.5 | - |
Data sourced from a study on TBPMN in PLA. utwente.nl
Polycaprolactone (PCL)
This compound (DBS) has been investigated as a nucleating agent in Polycaprolactone (PCL), a biodegradable polyester. Research has shown that the addition of small amounts of DBS to PCL can create a self-assembling nanoscale framework that influences the polymer's crystallization behavior. researchgate.net However, the interaction is not always straightforward.
The mechanical properties of PCL, such as elastic modulus, yield stress, and elongation at break, are significantly affected by its crystalline and amorphous phases. researchgate.net Hydrolytic degradation, for instance, can alter these properties by causing morphological changes. researchgate.net While direct data on the effect of DBS on the mechanical properties of PCL is limited in the provided context, its role as a nucleating agent implies it would influence the crystalline structure and, consequently, the mechanical performance of the material.
Further research into the specific interactions and resulting properties of PCL nucleated with this compound is needed for a comprehensive understanding.
Ultrahigh Molecular Weight Polyethylene (UHMWPE)
This compound (DBS) acts as an effective nucleating agent in Ultrahigh Molecular Weight Polyethylene (UHMWPE), particularly within a liquid paraffin (B1166041) (LP) matrix, a system often used in thermally induced phase separation (TIPS) processes for preparing UHMWPE materials. acs.org The self-assembly of DBS into fibrillar networks is a key factor in its nucleating ability. rsc.orgacs.org
In UHMWPE/LP blends, DBS first self-assembles into fibrils as the solution cools, forming a physical gel before the onset of liquid-liquid phase separation (LLPS) and crystallization of the UHMWPE. acs.org These in-situ formed DBS fibrils serve as heterogeneous nucleation sites for UHMWPE crystallization, leading to a faster crystallization rate. rsc.orgacs.org The effectiveness of DBS as a nucleating agent is particularly evident at lower cooling rates, where the heterogeneous nucleation mechanism becomes more significant. acs.org
The concentration of DBS plays a crucial role in the crystallization kinetics. An increase in DBS concentration leads to a decrease in the half-crystallization time (t1/2), indicating an accelerated crystallization process. acs.org This effect is more pronounced at lower cooling rates.
The interplay between DBS self-assembly, LLPS, and crystallization is complex. The self-assembly of DBS can influence the LLPS process by inducing local concentration fluctuations, which can, in turn, accelerate the phase separation. acs.org
Interactive Data Table: Effect of DBS Concentration on UHMWPE Crystallization
| DBS Concentration (wt %) | Effect on Crystallization Rate | Influence on Phase Separation | Reference |
|---|---|---|---|
| 0.05 | Increased | Accelerates LLPS | acs.org |
Olefin Block Copolymers (OBC)
A derivative of this compound, 1,3;2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), has been shown to be an effective nucleating agent for Olefin Block Copolymers (OBC). nih.gov When incorporated into an OBC matrix, DMDBS precipitates and self-assembles into crystalline fibrils upon cooling from the melt. nih.gov These fibrils act as nucleating sites, accelerating the crystallization of the OBC.
The addition of DMDBS leads to an increased crystallization rate during both non-isothermal and isothermal crystallization processes. nih.gov In non-isothermal cooling, the crystallization temperature of the OBC is increased in the presence of DMDBS. nih.gov During isothermal crystallization, the nucleating efficiency of DMDBS is more pronounced at higher crystallization temperatures. nih.gov
The crystallization rate of OBC/DMDBS composites shows a strong dependence on the concentration of DMDBS. As the content of DMDBS increases, the acceleration of the crystallization rate becomes more significant. nih.gov For instance, at higher crystallization temperatures where the crystallization of pure OBC is slow, even a small addition of DMDBS can have a noticeable accelerating effect. nih.gov
The morphology of the crystalline structure is also affected. The introduction of DMDBS into the OBC matrix leads to the formation of typical spherulites, but with a greatly decreased crystal size. nih.gov
Interactive Data Table: Effect of DMDBS on OBC Crystallization
| DMDBS Content | Effect on Crystallization Rate | Morphological Change | Reference |
|---|
Interactions between this compound and Polymer Systems
The interaction between this compound (DBS) and polymer systems is fundamentally driven by the self-assembly of DBS molecules into a three-dimensional fibrillar network. rsc.orgresearchgate.net This network is formed through non-covalent interactions, primarily hydrogen bonding and π-π stacking interactions between the DBS molecules. rsc.orgnih.gov The "butterfly-like" structure of DBS, with its benzylidene "wings" and sorbitol "body," facilitates this self-assembly process. rsc.org
When dispersed in a polymer melt, DBS dissolves at high temperatures. Upon cooling, it recrystallizes and self-assembles into nanoscale fibrils. nih.govresearchgate.net These fibrils then act as heterogeneous nucleating sites for the polymer, accelerating its crystallization. rsc.orgnih.gov The effectiveness of this nucleation is influenced by the interactions between the DBS fibrils and the polymer chains.
The polarity of the polymer matrix can affect the hydrogen bonding and, consequently, the self-assembly of DBS. rsc.org In systems with low polarity, intermolecular hydrogen bonding between DBS molecules is favored, leading to robust fibril formation. rsc.org The presence of specific functional groups in the polymer can also lead to direct interactions, such as hydrogen bonding between the hydroxyl groups of DBS and carbonyl groups in polyesters like PLA. vot.pl
The formation of the DBS network within the polymer matrix can lead to a significant increase in the viscosity and elasticity of the material, essentially forming a gel. researchgate.net This reinforcing effect is attributed to the internal DBS network. researchgate.net
Interplay of Self-Assembly and Liquid-Liquid Phase Separation
In ternary systems composed of a polymer, a solvent, and this compound (DBS), a complex interplay exists between the self-assembly of DBS, liquid-liquid phase separation (LLPS), and polymer crystallization. acs.org This is particularly evident in the Ultrahigh Molecular Weight Polyethylene (UHMWPE)/liquid paraffin (LP)/DBS system. acs.org
Upon cooling from a homogeneous solution, DBS is the first component to undergo a phase transition, self-assembling into a network of fibrils. acs.org This process can occur before the onset of LLPS of the polymer and solvent. The formation of the DBS fibrillar network can create a physical gel, altering the viscoelastic properties of the system. acs.org
The self-assembly of DBS can actively influence the subsequent LLPS. The DBS fibrils can induce local concentration fluctuations in the polymer. This is because the interaction between DBS and the solvent (LP) may differ from the interaction between DBS and the polymer (UHMWPE). acs.org These concentration fluctuations can accelerate the LLPS process, causing it to enter the later stages of phase separation more quickly. acs.org This phenomenon has been termed "self-assembly assisted liquid-liquid phase separation". acs.organtpedia.com
The timing and temperature at which DBS self-assembly occurs relative to the LLPS binodal are critical. If the self-assembly temperature is close to the LLPS temperature, the local concentration fluctuations initiated by the DBS fibrils can become unstable and develop into the phase-separated structure. acs.org This interaction ultimately affects the final morphology and properties of the material, as the phase-separated domains and the DBS network both influence the subsequent crystallization of the polymer. rsc.orgacs.org
"Fluctuation Assisted Nucleation" Mechanism in this compound-Polymer Systems
The role of this compound (DBS) and its derivatives as effective nucleating agents in polymer systems is well-established. Beyond the classical understanding of heterogeneous nucleation on a solid substrate, a more nuanced mechanism known as "Fluctuation Assisted Nucleation" has been proposed to explain the significant enhancement in crystallization kinetics observed in the presence of DBS. This mechanism posits that the self-assembly of DBS molecules into a nanofibrillar network within the polymer melt actively promotes concentration fluctuations, which in turn facilitate the nucleation of the polymer crystals.
A key study on ultrahigh molecular weight polyethylene (UHMWPE)/liquid paraffin (LP)/DBS ternary blends provides significant insights into this mechanism. acs.org In this system, the self-assembly of DBS into a network can induce local concentration fluctuations. acs.org These fluctuations create regions within the polymer melt that are enriched in polymer segments, effectively lowering the energy barrier for the formation of a stable nucleus. acs.org
The interplay between the self-assembly of DBS and the phase separation of the polymer blend is crucial. The formation of the DBS fibrillar network can accelerate the concentration fluctuations inherent in the liquid-liquid phase separation of the polymer blend, driving it rapidly into its later stages. acs.org While this rapid phase separation has a less direct effect on the subsequent crystallization, the localized concentration gradients created by the DBS network provide an environment conducive to nucleation. acs.org
Essentially, the aligned polymer segments at the interface of these concentration fluctuations can act as precursors to or even as the nuclei themselves. acs.org This allows the crystallization process to proceed without needing to overcome the traditional activation energy barrier for nucleation, a phenomenon consistent with the "fluctuation assisted nucleation" mechanism. acs.org
Detailed Research Findings
Research has demonstrated that the nucleating efficiency of DBS is highly dependent on its concentration and the crystallization temperature. In polyethylene, for instance, the presence of DBS can increase the nucleation density by two to three orders of magnitude. researchgate.net However, this efficiency can decrease dramatically at higher crystallization temperatures. researchgate.net
The self-assembly of DBS is a critical prerequisite for its function as a nucleating agent. It dissolves in the polymer melt at high temperatures and, upon cooling, self-assembles into a three-dimensional network of nanofibrils. researchgate.net This process is driven by intermolecular hydrogen bonding. nih.gov The extensive surface area of this network then provides ample sites for the polymer to nucleate.
The following table summarizes the impact of a DBS derivative, 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), on the crystallization of an olefin block copolymer (OBC), illustrating the practical effects of this nucleating agent.
Table 1: Effect of DMDBS on the Non-isothermal Crystallization of Olefin Block Copolymer (OBC)
| DMDBS Content (wt%) | Onset Crystallization Temperature (°C) | Peak Crystallization Temperature (°C) |
|---|---|---|
| 0 | 105.5 | 102.1 |
| 0.1 | 110.2 | 107.5 |
| 0.3 | 112.8 | 110.3 |
The data clearly indicates that with increasing DMDBS content, both the onset and peak crystallization temperatures increase, signifying a more efficient nucleation process. This is attributed to the well-dispersed DMDBS fibrils providing numerous sites for crystal growth.
Advanced Research Applications of Dibenzylidenesorbitol Based Materials
Dibenzylidenesorbitol in Soft Materials and Gels
The ability of DBS to form nano- to micrometer-sized fibrous networks that immobilize liquids is the foundation of its use in various soft materials. researchgate.net The properties of these gels can be tuned by altering the solvent, the concentration of DBS, or by chemically modifying the DBS molecule itself. rsc.orgwhiterose.ac.uk
Gel Electrolytes
Gel electrolytes are a promising alternative to liquid electrolytes in electrochemical devices, offering improved safety and reduced leakage. DBS-based organogels have been successfully used to create these materials. For instance, a gel electrolyte was developed using DBS as a gelator in a poly(ethylene glycol) (PEG)-based electrolyte. researchgate.net In another study, a robust, solid-like electrolyte with high, liquid-like ionic conductivity was created by combining a DBS derivative, 1,3:2,4-bis(4'-methylbenzylidene)sorbitol (MDBS), with fumed silica (B1680970) in propylene (B89431) carbonate containing lithium perchlorate. whiterose.ac.uk This demonstrates the potential of DBS-based gels in energy technology. rsc.org
| Gelator System | Solvent/Electrolyte | Key Findings |
| This compound (DBS) | Poly(ethylene glycol) (PEG) with iodide-based redox couples | Achieved high ionic conductivity similar to liquid electrolytes and stable performance in dye-sensitized solar cells. whiterose.ac.uk |
| 1,3:2,4-bis(4'-methylbenzylidene)sorbitol (MDBS) & Fumed Silica | Propylene carbonate with Lithium Perchlorate (LiClO4) | Produced a robust gel with high ionic conductivity and good electrochemical stability. whiterose.ac.uk |
Liquid Crystalline Gels
Liquid crystalline gels are fascinating soft materials that merge the anisotropic properties of liquid crystals with the structural integrity of gels. This compound and its derivatives can be employed to gel liquid crystalline phases, resulting in materials with tunable optical and mechanical characteristics. rsc.org The DBS network can direct the alignment of liquid crystal molecules, and the gel's properties can be altered by external stimuli like temperature. Research has demonstrated the gelation of lyotropic liquid crystals, such as a binary system of water and heptaethylene glycol monododecyl ether, using DBS. nih.gov In these systems, both the surfactant and DBS molecules self-assemble, creating a coexisting liquid crystal and gel network through a process known as orthogonal self-assembly. nih.gov The DBS fibers within these gels are often twisted and arranged in bundles, a different morphology than when DBS gels a simple solvent like ethylene (B1197577) glycol. nih.gov
Envirogels for Environmental Remediation
The potential of DBS-based gels for environmental cleanup has led to the exploration of "envirogels". rsc.org These materials can selectively absorb and immobilize organic pollutants from water. The gelation can even be triggered by the presence of the contaminant, encapsulating it within the gel network. The ability of DBS to interact with pollutants through hydrogen bonding and π-stacking makes it a versatile candidate for this application. researchgate.net For example, ionic liquid gels formed by DBS have been shown to be efficient and highly recyclable sorbents for the removal of contaminants like bisphenol A (BPA). researchgate.net This highlights the potential of DBS-based materials in addressing environmental challenges. rsc.org
Gel Propellants (e.g., Kerosene (B1165875), Ethanol (B145695) Fuels)
Transforming liquid fuels like kerosene and ethanol into gels using DBS offers significant safety and performance advantages, including reduced explosion risk and controlled combustion. researchgate.net These gel propellants are being investigated for use in rocket and other propulsion systems. The self-assembly of DBS in ethanol fuel, for instance, has been studied to create gel propellants for rocket applications. researchgate.net The gelation process is influenced by factors such as the concentration of DBS and the presence of co-solvents like dimethyl sulfoxide (B87167) (DMSO), which can affect the gelation time and the molecular interactions within the gel network. researchgate.net Rheological studies of DBS-induced kerosene gels have also been conducted to understand their flow properties for propellant applications. researchgate.netresearchgate.net
This compound in Advanced Polymer Composites
In polymer science, this compound and its derivatives are well-established as highly effective nucleating and clarifying agents, particularly for semicrystalline polymers like polypropylene (B1209903). researchgate.netjlu.edu.cn
Enhancing Polymer Processing through Rapid Crystallization
DBS acts as a nucleating agent by increasing the crystallization temperature and the rate of crystallization in a polymer melt. researchgate.net As the molten polymer cools, the DBS derivative self-assembles into a fine fibrillar network that serves as a template for the polymer crystals to grow on. rsc.orgmdpi.com This accelerated crystallization provides several processing benefits:
Reduced Cycle Times: Faster crystallization allows for shorter molding cycles in processes like injection molding, boosting productivity. rsc.org
Improved Mechanical Properties: The rapid formation of many small spherulites, as opposed to fewer large ones, can enhance the stiffness, heat resistance, and bending modulus of the polymer. jlu.edu.cn
Enhanced Optical Properties: As clarifying agents, certain DBS derivatives create smaller polymer crystals (smaller than the wavelength of visible light), which reduces light scattering and improves the transparency of the polymer. jlu.edu.cn A well-known commercial example is Millad® 3988 (1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol). rsc.org
The effectiveness of DBS as a nucleating agent is demonstrated by its ability to significantly increase the nucleation density in polymers like polyethylene (B3416737). soton.ac.uk Studies on olefin block copolymers (OBC) have shown that the addition of a DBS derivative, 1,3;2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), increases the crystallization rate, with a more pronounced effect at higher crystallization temperatures. mdpi.com
| Polymer System | DBS Derivative | Key Findings on Crystallization |
| Polyethylene | This compound (DBS) | Substantially increased the nucleation density. soton.ac.uk |
| Olefin Block Copolymer (OBC) | 1,3;2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) | Increased crystallization rate, with a stronger effect at higher crystallization temperatures. mdpi.com |
| Poly(lactic acid) (PLA) | This compound (DBS) | Enabled rapid crystallization even at high cooling rates when used with a plasticizer. rsc.org |
Control of Mechanical Properties
The introduction of DBS into a polymer matrix substantially increases the nucleation density. researchgate.netsoton.ac.uk For instance, in studies with polyethylene, DBS was shown to increase the nucleation density to a level comparable to that of commercial sorbitol-clarified polypropylene systems. soton.ac.uk This increased nucleation leads to the formation of smaller and more numerous spherulites (crystalline microstructures). aminer.cn This alteration in crystalline morphology is a key factor in improving not only mechanical strength but also the optical clarity of the polymer. aminer.cnmdpi.com
Research into dental composites has demonstrated that the addition of DBS provides a beneficial impact on both biaxial flexural strength (BFS) and modulus (E). nist.gov Optical micrographs of fractured surfaces revealed that composites containing DBS had fewer and smaller pores, which may explain the observed improvement in mechanical strength. nist.gov Similarly, incorporating DBS into bioactive dental composites containing zirconyl-modified amorphous calcium phosphate (B84403) enhanced flexural strength. nist.gov
Further studies on polypropylene copolymers modified with a DBS derivative, 1,3:2,4-di-p-methylbenzylidene sorbitol (MDBS), have shown marked improvements in key mechanical characteristics. The addition of MDBS at concentrations as low as 0.25% by weight resulted in notable increases in yield strength, tensile strength, and ultimate elongation. aminer.cn
Table 1: Effect of MDBS Concentration on Mechanical Properties of a Polypropylene Copolymer
| MDBS Concentration (wt %) | Yield Strength (MPa) | Tensile Strength (MPa) | Ultimate Elongation (%) |
|---|---|---|---|
| 0 (Control) | 27.5 | 21.0 | 450 |
| 0.25 | 30.5 | 23.5 | 500 |
| 0.40 | 31.0 | 24.0 | 550 |
| 0.60 | 31.5 | 24.5 | 600 |
Data sourced from Ryan et al. (1997). aminer.cn
The rheological properties are also significantly affected. The self-assembly of DBS creates a network that promotes physical gelation, and dynamic rheological measurements show that the resulting gels are thermoreversible. nih.gov The elastic modulus (G') of these organogels is sensitive to DBS concentration, temperature, and the chemical nature of the polymer matrix. acs.orgnih.gov
Improving Monomer Conversion in Dental Materials ("Trommsdorff gel effect")
A significant challenge in the clinical performance of polymer-based dental composites is the incomplete conversion of monomer units during photopolymerization. upb.ro This can lead to the release of unreacted monomers, potentially causing irritation of the oral mucosa. upb.roresearchgate.net this compound and its functionalized derivatives have been investigated as additives to address this issue by improving the degree of monomer conversion. upb.roresearchgate.net
Studies have confirmed this effect in various dental monomer systems. Research has shown that adding DBS to ethoxylated bisphenol-A dimethacrylate (EBPADMA) results in a statistically significant increase in vinyl group conversion. nist.govupb.roresearchgate.net A systematic study on the photopolymerization of common dental monomers like BisGMA and UDMA in the presence of DBS and its substituted derivatives confirmed that adding 2% (by weight) of an organogelator leads to a higher conversion of methacrylic groups. upb.ro
Table 2: Effect of DBS-based Organogelators on the Conversion Degree of Dimethacrylate Monomers
| Monomer System (wt %) | Organogelator Type | Organogelator (wt %) | Conversion Degree (%) |
|---|---|---|---|
| 100% UDMA | None | 0 | 58.4 |
| 100% UDMA | DBS | 2 | 66.2 |
| 100% UDMA | MeO-DBS | 2 | 67.5 |
| 90% UDMA / 10% BisGMA | None | 0 | 65.1 |
| 90% UDMA / 10% BisGMA | DBS | 2 | 70.3 |
| 90% UDMA / 10% BisGMA | MeO-DBS | 2 | 72.1 |
Data adapted from Sulca et al. (2015). upb.ro
The research indicates that the highest conversion rates were achieved in a system composed of 90% UDMA and 10% BisGMA containing 2% of an organogelator, regardless of the specific DBS derivative used. upb.ro These findings highlight the potential of DBS-based organogelators as valuable additives for creating more durable and biocompatible dental composites. nist.govnist.gov
Nanomaterials Science Platform for Next-Generation Functionality
With a history spanning over a century, Dibenzylidene-D-sorbitol (DBS) has evolved from a simple gelling agent to a versatile platform in modern nanomaterials science. researchgate.netrsc.org Its significance lies in its capacity for supramolecular self-assembly, where individual molecules spontaneously organize into well-defined, sample-spanning nanoscale networks. researchgate.netrsc.orgrsc.org This behavior is predicated on its distinct "butterfly-like" molecular structure, with the benzylidene groups acting as 'wings' and the sorbitol backbone as the 'body'. researchgate.netrsc.orgrsc.org These structural motifs facilitate molecular recognition and drive the assembly process, which is a foundational concept in bottom-up nanofabrication. researchgate.net
DBS is a versatile building block because it allows for extensive chemical modification. rsc.org Functional groups can be added to the aromatic 'wings' or the free hydroxyl groups on the sorbitol 'body', enabling the creation of a vast library of derivatives with programmed functionalities. rsc.orgwhiterose.ac.uk This adaptability makes DBS-based materials a promising platform for developing next-generation functional materials for a growing number of high-tech applications, including tissue engineering, energy technology, and advanced dental composites. researchgate.netrsc.org
Multi-Advantage Nanostructuring
The primary advantage of using DBS as a nanomaterials platform stems from its ability to form a three-dimensional fibrillar network at very low concentrations (typically <2 wt%). researchgate.netnih.gov This network is composed of highly interconnected, crystalline nanofibrils with diameters on the order of 10 nanometers. acs.orgaminer.cn The formation of this extensive network is responsible for the physical gelation of a wide variety of media, from organic solvents to polymer melts. researchgate.netacs.orgnist.gov
The self-assembly process is governed by a combination of non-covalent interactions, including hydrogen bonding via the hydroxyl groups on the sorbitol backbone and π-π stacking of the benzylidene rings. researchgate.netrsc.org The precise nature of the resulting nanostructure can be influenced by external factors, such as the polarity of the solvent or interactions with other components in a composite system. rsc.orgnih.govacs.org For example, the addition of inorganic silica to a DBS/poly(ethylene glycol) organogel was found to affect the intermolecular hydrogen bonding, leading to an increase in the diameter of the DBS nanofibrils. rsc.org This tunability allows for fine control over the morphology and, consequently, the properties of the final material.
Designing Derivatives for Specific High-Tech Applications
The true potential of the DBS platform is realized through the rational design of its derivatives to create materials with specific, advanced functionalities. researchgate.netrsc.org By chemically modifying the parent DBS molecule, researchers can endow the resulting nanoscale network with new properties, significantly expanding the scope of its applications. researchgate.netrsc.org
Synthetic strategies typically involve one of two approaches: (i) modifying the aromatic 'wings' by using substituted benzaldehydes during the initial acetal (B89532) formation reaction, or (ii) functionalizing the free hydroxyl groups on the sorbitol 'body'. rsc.org These modifications can dramatically alter the properties of the resulting gelator. For example, the synthesis of DBS derivatives containing carboxylic acid (DBS-CO2H) or acyl hydrazide (DBS-CONHNH2) groups transforms the typically organogelating molecule into a hydrogelator, opening up potential applications in aqueous environments, such as biomedical uses. rsc.org
Other advanced applications are made possible by incorporating polymerizable or interactive functional groups. Stan and co-workers demonstrated the synthesis of a DBS derivative functionalized with acrylate (B77674) groups (IEM-DBS), which are capable of polymerization and integration into larger polymer systems. whiterose.ac.uk Further research has explored the creation of cationic DBS derivatives that can form two-component organogels with fatty acids, and the development of specific derivatives for use in phase-change inks, 3D printing systems, and anti-icing agents. whiterose.ac.uknih.gov This synthetic versatility allows for the tailoring of DBS-based materials for a wide array of emerging technologies. researchgate.netresearchgate.net
Table 3: Examples of Functionalized this compound Derivatives and Their Applications
| Derivative Name/Type | Synthetic Modification | Targeted Functionality/Application | Reference |
|---|---|---|---|
| MeO-DBS | Condensation with p-methoxybenzaldehyde | Improved monomer conversion in dental materials | upb.roresearchgate.net |
| DBS-CO2H / DBS-CONHNH2 | Modification of aromatic wings with carboxyl/acyl hydrazide groups | Hydrogel formation for aqueous system applications | rsc.org |
| IEM-DBS | Functionalization of sorbitol hydroxyls with isocynanatoethylmethacrylate (IEM) | Polymerizable organogelator for covalent network integration | whiterose.ac.uk |
| p-NH3+-DBS / Fatty Acid Complex | Amine functionalization of aromatic wings, forming a salt with fatty acids | Two-component gel systems with tunable properties | whiterose.ac.uk |
| Halogen-Substituted DBS | Condensation with para-substituted halogenated aldehydes | Enhanced gel properties for applications like anti-icing fluids | nih.gov |
| DMDBS | Condensation with 3,4-dimethylbenzaldehyde (B1206508) | Nucleating agent for olefin block copolymers | mdpi.com |
Future Directions and Emerging Research Avenues for Dibenzylidenesorbitol
Rational Design of Dibenzylidenesorbitol Derivatives with Tailored Functionality
A primary focus of future research is the rational design of DBS derivatives to achieve specific, tailored functionalities. rsc.org The inherent structure of DBS, with its modifiable aromatic "wings" and free hydroxyl groups on the sorbitol "body," makes it an excellent scaffold for chemical modification. rsc.orgwhiterose.ac.uk The goal is to move beyond accidental discovery towards a predictable synthesis of new molecules with desired properties.
Key research efforts are directed at:
Modifying the Aromatic Wings: Functional groups can be introduced onto the phenyl rings to alter intermolecular interactions and introduce new capabilities. For instance, the reduction of nitro groups to form amines and their subsequent derivatization has been reported. rsc.org Our own research has led to the synthesis of DBS derivatives functionalized with ester (DBS-CO2Me), carboxylic acid (DBS-CO2H), and acyl hydrazide (DBS-CONHNH2) groups. rsc.org The introduction of carboxylic acid and acyl hydrazide moieties, in particular, transforms the traditionally organo-gelling DBS into an effective hydrogelator, opening up significant potential in biomedical and aqueous systems. rsc.org
Functionalizing the Sorbitol Backbone: The free hydroxyl groups on the sorbitol core are available for chemical reactions. rsc.org Strategic modification of these groups can influence the packing of the molecules and their interaction with the solvent.
Targeted Property Enhancement: Derivatives are being designed for specific industrial needs. For example, fluorinated DBS derivatives have been developed as clarifying agents for polyolefins, contributing to improved clarity and resistance to shrinkage in products like medical syringes. whiterose.ac.uk
The table below summarizes examples of rationally designed DBS derivatives and their intended functionalities.
| Derivative Name | Modification Site | Intended Functionality/Application |
| DBS-CO2H | Aromatic Wings | Hydrogelation for potential biomedical use. rsc.org |
| DBS-CONHNH2 | Aromatic Wings | Effective hydrogelation for new DBS technologies. rsc.org |
| Fluorinated DBS | Aromatic Wings | Improved clarity and heat deterioration resistance in polyolefins. whiterose.ac.uk |
| DBS-amide derivatives | Aromatic Wings | Altered molecular interactions and functionality. rsc.org |
Deeper Understanding of Molecular Interactions and Assembly Kinetics
The remarkable ability of DBS to form sample-spanning fibrillar networks is governed by a delicate balance of non-covalent interactions. researchgate.net While the general mechanism is understood, a deeper, more quantitative understanding of the molecular interactions and the kinetics of the self-assembly process is a critical frontier for research. The self-assembly process involves microscopic separation, nucleation, and crystal growth, resulting in a self-assembled fibrillar network (SAFiN). researchgate.net
Future research will focus on:
Intermolecular Force Analysis: The primary forces at play include hydrogen bonds, π-π stacking, and van der Waals interactions. researchgate.netnih.gov Studies on DBS derivatives in various media, such as polyethylene (B3416737) glycol (PEG), have shown that strong intermolecular hydrogen bonds and stable CH–π interactions are crucial. rsc.org
Solvent-Gelator Interactions: The role of the solvent is paramount in controlling the final assembly mode. rsc.orgrsc.org Understanding how specific solvents mediate the interactions between DBS molecules is key to controlling gel properties.
Kinetic Pathways: The process of gelation is not instantaneous. Investigating the kinetics—how fast the network forms and the intermediate structures that may arise—is essential for controlling material properties during processing. For instance, in DBS/PEG systems, the presence of additional alkyl groups on derivatives like DMDBS increases steric hindrance, which can block hydrogen bonding with the polymer but facilitate faster self-assembly compared to standard DBS. rsc.org
The key molecular interactions governing DBS self-assembly are outlined in the table below.
| Interaction Type | Description | Role in Gelation |
| Hydrogen Bonding | Occurs between the hydroxyl groups on the sorbitol backbone of adjacent DBS molecules. | A primary driving force for creating the one-dimensional fibrillar structures. researchgate.netnih.gov |
| π-π Stacking | Occurs between the aromatic benzylidene "wings" of the molecules. | Contributes to the stability of the fibrillar network. researchgate.netnih.gov |
| CH–π Interactions | T-shaped (point-to-face) orientations between DBS molecules, as seen in DBS/PEG systems. rsc.org | Enhances the stability of the self-assembled structure. rsc.org |
| Van der Waals / Hydrophobic Interactions | Non-specific attractive forces that contribute to the overall aggregation of molecules. researchgate.netnih.gov | Important for the initial aggregation and packing within the fibers. nih.gov |
Exploration of Novel this compound-Based Hybrid Materials
A significant emerging avenue is the creation of hybrid materials where DBS or its derivatives are combined with other classes of materials, such as polymers or inorganic nanoparticles. nih.gov This approach aims to create advanced composites with synergistic or entirely new properties that are not achievable with either component alone.
Promising areas of exploration include:
Polymer Composites: DBS is already used as a nucleating and clarifying agent in polymers like isotactic polypropylene (B1209903) (iPP) and poly(methyl methacrylate) (PMMA). whiterose.ac.uk Future work involves creating more advanced polymer composites where the DBS network actively reinforces the polymer matrix, potentially leading to materials with enhanced mechanical properties. researchgate.net
Inorganic-Organic Hybrids: Research has demonstrated the formation of hybrid organogels by combining DBS with inorganic silica (B1680970). nih.gov These materials could have applications in catalysis, separation science, or as advanced coatings.
Functional Scaffolds: In fields like tissue engineering, DBS-based hydrogel scaffolds could be hybridized with bioactive molecules or cells to create functional materials for regenerative medicine. researchgate.netrsc.org Similarly, incorporating conductive materials into a DBS gel network could lead to the development of gel electrolytes for energy technology applications. rsc.org
| Hybrid Component | Potential Application |
| Polymers (e.g., iPP, PEG) | Advanced plastics with improved clarity and mechanical strength. whiterose.ac.ukrsc.org |
| Inorganic Nanoparticles (e.g., Silica) | Catalysis, advanced coatings, separation media. nih.gov |
| Bioactive Molecules | Tissue engineering scaffolds, drug delivery systems. rsc.org |
| Conductive Materials | Gel electrolytes for batteries and other energy devices. rsc.org |
Advanced Characterization Techniques for In Situ Studies
To achieve the deeper understanding described in section 8.2, researchers are increasingly turning to advanced characterization techniques. A key trend is the use of in situ methods, which allow for the observation of the gelation process in real-time, rather than only analyzing the final, static gel state.
Future research will leverage a combination of techniques, including:
Spectroscopy: Fourier Transform Infrared (FTIR) and Ultraviolet/Visible (UV/Vis) spectroscopy can provide real-time information on intermolecular interactions like hydrogen bonding during gel formation. rsc.org
Microscopy: Advanced microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Field Emission Scanning Electron Microscopy (FESEM) are used to visualize the nanoscale fibrillar network. nih.govrsc.org Polarizing Optical Microscopy (POM) is valuable for identifying larger, ordered structures like spherulites. rsc.org
Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and X-ray Diffraction (XRD) provide quantitative information on the molecular packing and lamellar structures within the gel network. nih.govrsc.org
Rheology: Dynamic rheological instruments are critical for measuring the mechanical properties of the gel as it forms and in its final state, providing data on gel formation time and dissolution temperatures. rsc.org
By combining these techniques, researchers can build a comprehensive, multi-scale picture of how molecules assemble into a functional material.
Predictive Modeling and Machine Learning Approaches for this compound Systems
The rational design of new materials can be significantly accelerated by computational methods. As more data is generated on the structure and properties of various DBS derivatives (section 8.1) and their assembly mechanisms (section 8.2), there is a growing opportunity to apply predictive modeling and machine learning.
Emerging research in this area includes:
Molecular Simulations: Computational tools are already being used to calculate and simulate molecular interactions. rsc.org Molecular dynamics simulations can model the self-assembly process, providing insights that are difficult to obtain experimentally. These models can help predict how a new, hypothetical derivative might behave before it is ever synthesized in a lab.
Machine Learning Models: By training machine learning algorithms on existing experimental data, it may become possible to predict the gelling ability, gel temperature, or mechanical strength of a new DBS derivative based solely on its chemical structure. This data-driven approach can guide synthetic chemists toward the most promising candidates for a given application.
Quantitative Structure-Property Relationship (QSPR): This modeling approach seeks to find a mathematical relationship between the chemical structure of a molecule and its physical properties. For DBS systems, QSPR models could correlate specific functional groups or molecular descriptors with the resulting gel's characteristics, streamlining the development of new and improved gelling agents.
Q & A
Q. What controls are essential when studying DBS’s role in hybrid hydrogels to isolate its contribution from other components?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
